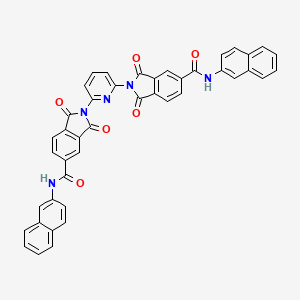![molecular formula C24H17Cl2N5O3 B11688286 N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11688286.png)
N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenyl, hydrazinecarbonyl, and dihydrophthalazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-({N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves a multi-step process. The initial step often includes the preparation of the hydrazinecarbonyl intermediate, followed by the introduction of the dichlorophenyl group through a condensation reaction. The final step involves the cyclization of the intermediate to form the dihydrophthalazinyl ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Scientific Research Applications
N-({N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other hydrazinecarbonyl derivatives and dihydrophthalazinyl compounds. Compared to these, N-({N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2,4-Dichlorophenylhydrazine
- Phthalazinone derivatives
- Benzamide derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
Molecular Formula |
C24H17Cl2N5O3 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H17Cl2N5O3/c25-16-11-10-15(19(26)12-16)13-27-30-24(34)21(28-22(32)14-6-2-1-3-7-14)20-17-8-4-5-9-18(17)23(33)31-29-20/h1-13,21H,(H,28,32)(H,30,34)(H,31,33)/b27-13+ |
InChI Key |
HXTQGFHDPALTHP-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11688206.png)
![N'-[(3-methylphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B11688220.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11688230.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11688232.png)

![(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11688238.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688239.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688244.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688246.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11688247.png)
![5-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688250.png)
![6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B11688259.png)

![N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688282.png)
